molecular formula C21H13N5O6 B14383109 2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine CAS No. 89367-93-1

2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine

Cat. No.: B14383109
CAS No.: 89367-93-1
M. Wt: 431.4 g/mol
InChI Key: ZHILDLXFRVYTCG-UHFFFAOYSA-N
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Description

2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with nitrophenoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with 3-nitrophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atoms by the nitrophenoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenoxy rings can participate in nucleophilic aromatic substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The phenyl and phenoxy groups can undergo oxidation reactions under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF/DMSO, elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 2,4-Bis(3-aminophenoxy)-6-phenyl-1,3,5-triazine.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of advanced materials such as polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(4-nitrophenoxy)-6-phenyl-1,3,5-triazine
  • 2,4-Bis(3-nitrophenoxy)-6-methyl-1,3,5-triazine
  • 2,4-Bis(3-nitrophenoxy)-6-chloro-1,3,5-triazine

Uniqueness

2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine is unique due to the specific arrangement of nitrophenoxy and phenyl groups on the triazine core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

89367-93-1

Molecular Formula

C21H13N5O6

Molecular Weight

431.4 g/mol

IUPAC Name

2,4-bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C21H13N5O6/c27-25(28)15-8-4-10-17(12-15)31-20-22-19(14-6-2-1-3-7-14)23-21(24-20)32-18-11-5-9-16(13-18)26(29)30/h1-13H

InChI Key

ZHILDLXFRVYTCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC=CC(=C3)[N+](=O)[O-])OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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